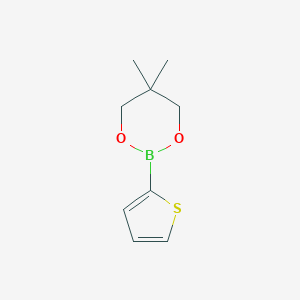

5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane

Description

BenchChem offers high-quality 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5,5-dimethyl-2-thiophen-2-yl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO2S/c1-9(2)6-11-10(12-7-9)8-4-3-5-13-8/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCFQKMFRXSPPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473106 | |

| Record name | 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355408-55-8 | |

| Record name | 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane: A Versatile Reagent for Modern Organic Synthesis

This guide provides a comprehensive technical overview of 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane, a key building block in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and its principal applications, with a focus on the mechanistic underpinnings of its reactivity in Suzuki-Miyaura cross-coupling reactions.

Introduction: The Strategic Advantage of Neopentyl Glycol Boronic Esters

5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane, also known as 2-Thiopheneboronic acid neopentyl glycol ester, is a heterocyclic organoboron compound.[1][2] It belongs to the class of boronic esters, which are frequently employed as stable and manageable surrogates for their corresponding boronic acids.[3][4] The incorporation of the thiophene motif is of particular significance in medicinal chemistry and materials science, as thiophene-containing compounds exhibit a wide range of pharmacological activities and unique electronic properties.

The choice of neopentyl glycol as the protecting diol is a critical design feature. Compared to the more common pinacol esters, neopentyl glycol esters often exhibit distinct reactivity and stability profiles. Six-membered dioxaborinane rings, such as the one in this compound, are generally more thermodynamically stable than their five-membered dioxaborolane (pinacol) analogs.[3][4] This enhanced stability can be advantageous for purification and long-term storage, while still allowing for efficient participation in cross-coupling reactions.[3][5]

Physicochemical and Structural Data

A summary of the key properties of 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane is presented below.

| Property | Value | Source(s) |

| CAS Number | 355408-55-8 | [2][6] |

| Molecular Formula | C₉H₁₃BO₂S | [7] |

| Molecular Weight | 196.07 g/mol | [7] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 76-77 °C (for a related benzothiophene analog) | [8] |

| Storage | Inert atmosphere, 2-8°C, protect from moisture | [9] |

Synthesis and Characterization

The synthesis of 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane is typically achieved through two main strategies: the esterification of thiophene-2-boronic acid or the direct reaction of a thiophene-derived organometallic reagent with a suitable borate.

Synthetic Protocol: Esterification of Thiophene-2-boronic Acid

This is the most common and direct method, relying on the dehydration of thiophene-2-boronic acid with neopentyl glycol. The key to driving the reaction to completion is the efficient removal of water, typically accomplished by azeotropic distillation using a Dean-Stark apparatus.

Experimental Protocol: Synthesis via Esterification

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser, add thiophene-2-boronic acid (1.0 eq.), neopentyl glycol (1.05 eq.), and toluene or benzene (approx. 0.2 M concentration of the boronic acid).[1]

-

Azeotropic Dehydration: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue heating until no more water is observed to be collecting. The reaction can be monitored by observing the cessation of water collection.[1]

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in a minimal amount of a non-polar solvent like pentane or hexane. Wash the organic solution with water to remove any unreacted neopentyl glycol. Be mindful that excessive washing can lead to slow hydrolysis of the ester.[1] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the product.[1] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Alternative Synthesis: From 2-Lithiothiophene

An alternative route involves the generation of an organometallic intermediate from thiophene, which is then trapped with a borate ester, followed by esterification.

Caption: Alternative synthesis via lithiation and borylation.

Spectroscopic Characterization

Characterization of the final product is crucial to confirm its identity and purity. The following are expected NMR spectroscopic signatures based on the compound's structure and data from similar analogs.[10][11][12][13]

-

¹H NMR:

-

Thiophene protons will appear as distinct multiplets in the aromatic region (~7.0-7.8 ppm).

-

The CH₂ protons of the neopentyl glycol backbone will appear as a singlet at approximately 3.7-3.8 ppm.

-

The two methyl groups of the neopentyl moiety will give a sharp singlet at a more upfield position, typically around 1.0 ppm.

-

-

¹³C NMR:

-

Thiophene carbons will resonate in the range of ~125-140 ppm. The carbon atom directly attached to boron (C-B) may show a broader signal due to quadrupolar relaxation.

-

The quaternary carbon of the neopentyl group will be observed around 32 ppm.

-

The CH₂ carbons will appear around 72-73 ppm.

-

The methyl carbons will resonate at approximately 22 ppm.

-

-

¹¹B NMR:

-

The boron atom in a tricoordinate boronic ester typically exhibits a chemical shift in the range of +25 to +35 ppm (relative to BF₃·Et₂O).[14] This confirms the formation of the neutral boronic ester.

-

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures which are prevalent in pharmaceuticals and functional materials.[15]

Mechanistic Insights and the Role of the Boronic Ester

The Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The boronic ester plays a central role in the transmetalation step.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation: This is the crucial step where the organic group (in this case, the thienyl moiety) is transferred from the boron atom to the palladium center. The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the boronic ester, forming a more nucleophilic boronate species ([R-B(OR)₂(OH)]⁻). This anionic boronate complex is believed to be the active species that transfers the organic group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product (Ar-Thienyl) and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The structure of the boronic ester significantly influences the rate and efficiency of the transmetalation step. Electron-rich esters, such as those derived from neopentyl glycol, can lead to increased reaction rates compared to the parent boronic acid.[5] This is attributed to a combination of electronic and steric factors that facilitate the formation of the active boronate species and its subsequent interaction with the palladium complex.[5]

Practical Workflow: Suzuki-Miyaura Coupling

Below is a representative protocol for the coupling of 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reagent Preparation: In a reaction vessel (e.g., a Schlenk tube or microwave vial), combine the aryl bromide (1.0 eq.), 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and a ligand (e.g., SPhos, XPhos, PPh₃, 2-4 mol%).

-

Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).

-

Solvent Addition: Add a degassed solvent system. Common choices include mixtures of toluene/water, dioxane/water, or THF/water.[16] The use of aqueous systems is often beneficial for the efficiency of the transmetalation step.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the required time (2-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired biaryl product.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane is essential for ensuring safety and maintaining the integrity of the reagent.

-

General Handling: Handle in a well-ventilated area, preferably within a fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves.[11] Avoid formation of dust and aerosols.

-

Moisture Sensitivity: Boronic esters are susceptible to hydrolysis, which cleaves the ester back to the boronic acid and the diol. While neopentyl glycol esters are relatively stable, prolonged exposure to moisture should be avoided.[1] Always handle under an inert atmosphere (Argon or Nitrogen) where possible and use anhydrous solvents for reactions.

-

Storage: Store in a tightly sealed container in a cool, dry place.[9] For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.[9]

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Flush eyes with water as a precaution.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.

Conclusion

5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane is a highly valuable and versatile reagent for synthetic chemists. Its enhanced stability compared to the parent boronic acid, coupled with its excellent reactivity in Suzuki-Miyaura cross-coupling, makes it an ideal building block for the synthesis of complex molecules containing the thiophene moiety. By understanding the mechanistic principles behind its synthesis and application, researchers can effectively leverage this compound to advance projects in drug discovery, materials science, and beyond.

References

-

Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

-

Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(32), 10295–10312.

-

5,5-dimethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborinane - 952022-29-6. Molekula.

-

5,5-dimethyl-2-(benzothiophen-2-yl)-1,3,2-dioxaborinane - 568572-21-4. Molekula.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate.

-

Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses.

-

Sun, R. (2023). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?. ResearchGate.

-

Guevara, U. J., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. ResearchGate.

-

5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane Chemical Properties. ChemicalBook.

-

Guevara, U. J., et al. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. MDPI.

-

Thiophene-2-boronic acid, neopentyl glycol ester. CymitQuimica.

-

11 B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Semantic Scholar.

-

Reddy, V. P., et al. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed.

-

A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. PMC - NIH.

-

Pihlaja, K., & Rossi, K. (1984). 13C NMR Chemical Shifts and Ring Conformations of 2-Hydroxy-1,3,2-dioxaborolane and 2-Hydroxy-1,3,2. SciSpace.

-

5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane. Alchem Pharmtech.

-

5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane [355408-55-8]. Chemsigma.

-

5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane. Arctom.

-

5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane. ChemScene.

-

Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. RSC Publishing.

-

Ayuso Carrillo, J., Turner, M., & Ingleson, M. (2016). A General Protocol for the Polycondensation of Thienyl N‑Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. Research Explorer The University of Manchester.

-

Gąsiorowska, A., & Sobiś, J. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. PMC - NIH.

-

Baran, A., et al. (2020). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐ and 3,4‐dibromothiophenes. ResearchGate.

-

Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.

-

11B NMR Chemical Shifts. SDSU Chemistry.

-

Asymmetric Homologation of Boronic Esters with Lithiated Epoxides and Aziridines. Organic Syntheses.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane CAS#: 355408-55-8 [amp.chemicalbook.com]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. Thiophene-2-boronic acid, neopentyl glycol ester [cymitquimica.com]

- 8. 5,5-dimethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborinane - 952022-29-6 - Structure, Synthesis, Properties [organoborons.com]

- 9. arctomsci.com [arctomsci.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. scispace.com [scispace.com]

- 14. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 15. research.manchester.ac.uk [research.manchester.ac.uk]

- 16. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane (CAS 355408-55-8): A Versatile Reagent for Suzuki-Miyaura Cross-Coupling

Abstract

This technical guide provides an in-depth analysis of 5,5-dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane, a neopentyl glycol boronic ester of significant interest to researchers in organic synthesis, drug discovery, and materials science. We will explore its physicochemical properties, synthesis, and mechanistic advantages, with a primary focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document serves as a practical resource, offering field-proven insights and detailed experimental protocols to enable scientists to effectively leverage this stable and highly reactive building block for the strategic introduction of the thiophene-2-yl moiety into complex molecular architectures.

Introduction: The Strategic Value of a Sheltered Boron

The Suzuki-Miyaura reaction stands as one of the most powerful and widely adopted methods for carbon-carbon bond formation in modern organic chemistry.[1] Its success is largely dependent on the stability and reactivity of the organoboron reagent. While boronic acids are foundational to this transformation, they often suffer from instability, leading to decomposition via processes like protodeboronation or formation of boroxine anhydrides.

5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane, also known as thiophene-2-boronic acid neopentyl glycol ester, addresses these challenges directly.[2][3] By "protecting" the boronic acid functional group as a cyclic ester with neopentyl glycol, a significant enhancement in stability is achieved. This allows for easier handling, purification via chromatography, and longer shelf-life without compromising the reactivity required for efficient cross-coupling.[4] The thiophene ring itself is a privileged scaffold, appearing in numerous pharmaceuticals, agrochemicals, and advanced electronic materials, making this reagent a critical tool for innovation.[5][6][7]

Physicochemical Profile

A clear understanding of a reagent's fundamental properties is paramount for its effective use in the laboratory.

| Property | Value |

| CAS Number | 355408-55-8[8][9][10] |

| IUPAC Name | 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane |

| Synonyms | Thiophene-2-boronic acid neopentyl glycol ester[3] |

| Molecular Formula | C₉H₁₃BO₂S |

| Molecular Weight | 196.07 g/mol |

| Appearance | Typically an off-white to white solid |

Synthesis and Rationale

The preparation of neopentyl glycol boronic esters is a well-established process, valued for its reliability and high functional group tolerance. The most common and robust method is the direct esterification of the corresponding boronic acid with neopentyl glycol, often with azeotropic removal of water.

Caption: Synthesis of the title compound via esterification.

Detailed Synthesis Protocol

This protocol describes a general procedure for the synthesis of 5,5-dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane from its corresponding boronic acid.

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add thiophene-2-boronic acid (1.0 eq) and neopentyl glycol (1.1 eq).

-

Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene or benzene, to the flask (approx. 0.2 M concentration).[11]

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.[11] Continue heating until no more water is collected (typically 1-3 hours).

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel. The stability of the neopentyl ester allows for chromatographic purification, a significant advantage over many free boronic acids.[4]

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

The Suzuki-Miyaura Coupling: Mechanism and Advantages

The power of 5,5-dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane lies in its performance in the Suzuki-Miyaura reaction. The catalytic cycle is a well-orchestrated sequence of three main steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Critical Role of the Boronic Ester in Transmetalation

Transmetalation, the transfer of the organic group (thiophen-2-yl) from boron to palladium, is often the rate-determining step. Here, the choice of boronic ester is critical.

-

Activation by Base: The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the organoboron species. The base coordinates to the Lewis-acidic boron center, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[12][13]

-

Direct Transmetalation: Seminal studies have shown that boronic esters can undergo transmetalation directly without prior hydrolysis to the boronic acid.[14] This avoids potential side reactions associated with free boronic acids.

-

Advantage of Neopentyl Glycol: Kinetic investigations have revealed that electron-rich diol esters, such as the neopentyl glycol ester, can lead to significantly increased rates of transmetalation compared to both the parent boronic acid and more sterically hindered esters like pinacol esters.[1] This rate enhancement is attributed to the electronic properties of the oxygen atoms in the dioxaborinane ring, which influence the nucleophilicity of the ipso-carbon bound to boron.[14]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating workflow for coupling 5,5-dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane with a generic aryl bromide.

Caption: Step-by-step workflow for a typical Suzuki coupling.

Detailed Coupling Protocol

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine the aryl bromide (1.0 eq), 5,5-dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane (1.2-1.5 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or Toluene/EtOH/H₂O.

-

Degassing: Sparge the resulting slurry with an inert gas for 10-15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ at 1-5 mol% or a more active pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand).

-

Heating: Securely seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Applications in Drug Discovery and Materials Science

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, and this boronic ester is a key reagent for its incorporation.[15]

-

Drug Discovery: Thiophene derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[6][16][17] This reagent enables the synthesis of novel thiophene-containing compounds for screening and development as potential therapeutic agents. The stability of the ester is particularly advantageous in multi-step syntheses and for building combinatorial libraries.[18]

-

Materials Science: Thiophene-based conjugated polymers are integral to the field of organic electronics.[19] They are used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (solar cells).[7][20][21] The Suzuki polycondensation, utilizing thiophene bis(boronic esters), is a primary method for creating these high-performance materials.[22][23]

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and to ensure reagent integrity.

| Hazard Information | Handling & Storage Recommendations |

| GHS Pictograms: Warning | Engineering Controls: Use only in a well-ventilated chemical fume hood.[24] |

| Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. May cause irritation to skin, eyes, and respiratory tract.[24] | Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[25][26] |

| Precautionary Statements: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash thoroughly after handling. | Storage: Keep the container tightly closed. Store in a cool, dry place, often under an inert atmosphere. For long-term stability, storage at low temperatures (-20°C) is sometimes recommended. |

Conclusion

5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane is more than just a stable alternative to thiophene-2-boronic acid. It is a highly efficient, versatile, and reliable reagent that offers distinct advantages in the crucial transmetalation step of the Suzuki-Miyaura reaction. Its enhanced stability simplifies handling and purification, while its electronic properties can accelerate reaction rates, leading to higher yields and cleaner conversions. For researchers in drug discovery and materials science, this compound is an indispensable tool for the precise and strategic construction of complex, high-value molecules containing the thiophene scaffold.

References

-

Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

Braga, A. A., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie. [Link]

-

Carrow, B. P., & Hartwig, J. F. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

-

Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Bak, A., et al. (n.d.). Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]

-

Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

-

Guchhait, G., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophene Derivatives in Materials Science: Paving the Way for Advanced Electronics. [Link]

-

Ciamician, G. L. (n.d.). Synthesis and Applications of Thiophene Derivatives as Organic Materials. IRIS - Unibo. [Link]

-

Zahrt, A. F., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]

-

Guchhait, G., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

-

Alam, M. A., et al. (2022). Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed. [Link]

-

Capelli, S. C., et al. (n.d.). Synthesis and Applications of Thiophene Derivatives as Organic Materials. ResearchGate. [Link]

-

Guchhait, G., et al. (n.d.). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. [Link]

-

Asif, M. (2015). Therapeutic importance of synthetic thiophene. PubMed Central. [Link]

-

Wang, J., et al. (2018). Thiophene derivatives as electrode materials for high-performance sodium-ion batteries. RSC Publishing. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]

-

Sun, R. (2025). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?. ResearchGate. [Link]

-

Alchem Pharmtech. (n.d.). CAS 355408-55-8 | 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane. [Link]

-

Chemsigma. (n.d.). 355408-55-8 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane. [Link]

-

Chem-Space. (n.d.). 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane. [Link]

-

Khan, I., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. [Link]

-

ChemWhat. (n.d.). 5,5-dimethyl-2-(benzothiophen-2-yl)-1,3,2-dioxaborinane. [Link]

-

Chen, C., et al. (n.d.). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. [Link]

-

Bonin, H., & Suginome, M. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocat.com [biocat.com]

- 3. 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane CAS#: 355408-55-8 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. alchempharmtech.com [alchempharmtech.com]

- 9. 355408-55-8 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane [chemsigma.com]

- 10. ivychem.com [ivychem.com]

- 11. orgsyn.org [orgsyn.org]

- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis and Applications of Thiophene Derivatives as Organic Materials [cris.unibo.it]

- 20. nbinno.com [nbinno.com]

- 21. Thiophene derivatives as electrode materials for high-performance sodium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 22. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. matrixscientific.com [matrixscientific.com]

- 25. fishersci.com [fishersci.com]

- 26. actylislab.com [actylislab.com]

physical and chemical properties of 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane

An In-depth Technical Guide to 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane

Introduction: A Stable and Versatile Reagent for Modern Synthesis

5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane, also known as thiophene-2-boronic acid neopentyl glycol ester, is a heterocyclic organoboron compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. It serves as a robust and shelf-stable surrogate for the more volatile thiophene-2-boronic acid. The incorporation of the thiophene motif is a cornerstone of modern drug discovery, as this sulfur-containing heterocycle is a key structural component in numerous pharmaceuticals. This guide provides a comprehensive overview of the compound's properties, synthesis, stability, and application, with a focus on its pivotal role in palladium-catalyzed cross-coupling reactions.

The use of a neopentyl glycol protecting group confers enhanced stability compared to the free boronic acid, which is prone to dehydration to form boroxine trimers and protodeboronation.[1] This masking strategy allows for easier handling, longer shelf life, and often leads to cleaner reactions with higher yields.[1][2] While pinacol esters are more ubiquitous, neopentyl glycol esters represent a valuable alternative with a distinct reactivity and stability profile that can be advantageous under specific reaction conditions.[2][3]

Physicochemical and Spectroscopic Properties

Precise experimental data for the physical properties of this specific compound are not widely reported in publicly available literature. The data presented below are calculated or inferred from closely related analogs to provide a contextual baseline for researchers.

Core Physical Data

| Property | Value / Description | Source / Method |

| CAS Number | 355408-55-8 | [4] |

| Molecular Formula | C₉H₁₃BO₂S | Calculated |

| Molecular Weight | 196.07 g/mol | Calculated |

| Appearance | Typically a white to off-white solid. | Inferred |

| Melting Point | Not reported. For comparison, 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane has a reported melting point range of 68-72 °C. | N/A |

| Boiling Point | Not reported. | N/A |

| Solubility | Soluble in common organic solvents such as THF, dioxane, toluene, and DMF. Limited solubility in water. | Inferred |

Spectroscopic Characterization

-

¹H NMR Spectroscopy (Expected Signals):

-

Thiophene Protons: Three distinct signals in the aromatic region (~7.0-7.8 ppm). The proton at C5 (adjacent to sulfur) and the proton at C3 would appear as doublets of doublets, while the proton at C4 would appear as a triplet (or more accurately, a doublet of doublets).

-

Methylene Protons (-O-CH₂-): A singlet in the range of ~3.7-3.8 ppm, integrating to 4H. The two CH₂ groups are chemically equivalent.

-

Methyl Protons (-C(CH₃)₂): A sharp singlet in the upfield region, ~1.0-1.1 ppm, integrating to 6H. The two methyl groups are chemically equivalent.

-

-

¹³C NMR Spectroscopy (Expected Signals):

-

Thiophene Carbons: Four signals in the aromatic region (~125-140 ppm). The carbon attached to boron (C2) would be broad or potentially unobserved due to quadrupolar relaxation from the boron nucleus.

-

Methylene Carbons (-O-CH₂-): A single peak around ~72 ppm.

-

Quaternary Carbon (-C(CH₃)₂): A single peak around ~32 ppm.

-

Methyl Carbons (-C(CH₃)₂): A single peak around ~22 ppm.

-

Synthesis and Stability

Synthesis Pathway

The synthesis of 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane is a straightforward and high-yielding esterification reaction.

Reaction: Thiophene-2-boronic acid + Neopentyl glycol (2,2-dimethylpropane-1,3-diol) ⇌ 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane + 2 H₂O

The primary experimental challenge is the efficient removal of water to drive the reaction equilibrium towards the product. This is typically achieved through azeotropic distillation.

General Synthesis Protocol

-

Setup: A round-bottom flask is charged with thiophene-2-boronic acid (1.0 eq.) and neopentyl glycol (1.0-1.1 eq.) in a suitable solvent that forms an azeotrope with water, such as toluene or hexanes.

-

Water Removal: The flask is equipped with a Dean-Stark apparatus and a reflux condenser.

-

Reaction: The mixture is heated to reflux. Water produced during the esterification is collected in the Dean-Stark trap.

-

Monitoring: The reaction is monitored by TLC or GC-MS until the starting boronic acid is fully consumed.

-

Workup: Upon completion, the solvent is removed under reduced pressure. The crude product can often be used directly or purified further by recrystallization or column chromatography if necessary.

Causality of Stability

The stability of boronic esters is a critical factor in their utility. Free boronic acids exist in equilibrium with their cyclic trimer anhydrides (boroxines), a process mediated by water. This can lead to inconsistent reactivity. The neopentyl glycol ester "protects" the boronic acid moiety.

-

Steric Hindrance: The bulky gem-dimethyl group on the neopentyl backbone provides steric shielding around the boron atom.

-

Cyclic Structure: The formation of the six-membered dioxaborinane ring is thermodynamically favorable and creates a more robust structure that is less susceptible to hydrolysis compared to the free acid. While pinacol esters are also stable, the six-membered ring of the neopentyl ester can exhibit different conformational dynamics and reactivity compared to the five-membered ring of a pinacol ester.[2]

Reactivity and Core Application: The Suzuki-Miyaura Cross-Coupling

The principal application for this reagent is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures that are prevalent in pharmaceuticals and organic electronic materials.

Reaction Workflow and Mechanism

The reaction couples the thiophene ring of the boronic ester with an organohalide (or triflate) in the presence of a palladium catalyst and a base.

Caption: A simplified workflow for the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol is a representative example for the coupling of 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane with an aryl bromide. Note: This is a general procedure and must be adapted and optimized for specific substrates.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane (1.2-1.5 mmol, 1.2-1.5 eq.), and a suitable base such as powdered K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol, 2.0-3.0 eq.).

-

Causality: An inert atmosphere (Nitrogen or Argon) is critical because the active Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it. The excess of the boronic ester is used to ensure complete consumption of the potentially more valuable aryl halide.

-

-

Solvent and Degassing: Add the solvent (e.g., 1,4-dioxane/water 4:1, or toluene, ~0.1 M concentration). Degas the mixture by bubbling argon through it for 15-20 minutes or by three freeze-pump-thaw cycles.

-

Causality: Degassing removes dissolved oxygen, further protecting the catalyst. The presence of water can be beneficial, often accelerating the transmetalation step by facilitating the hydrolysis of the boronic ester to the active boronic acid or boronate species.[2]

-

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) to the flask under a positive pressure of inert gas.

-

Causality: The choice of catalyst and ligand is crucial and substrate-dependent. For simple couplings, a pre-catalyst like Pd(PPh₃)₄ is often sufficient. For more challenging substrates, a combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., SPhos, XPhos) may be required to achieve high yields.

-

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-arylthiophene.

Safety and Handling

While the neopentyl glycol ester is designed for improved stability, proper laboratory safety protocols are mandatory.

-

General Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Recommendation: Given the conflicting data for close analogs, it is prudent to treat this compound with caution. Assume it is an irritant and harmful if ingested.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.

Conclusion

5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane is a highly valuable synthetic intermediate. Its enhanced stability over the parent boronic acid makes it an ideal reagent for introducing the thiophene unit via the robust and versatile Suzuki-Miyaura cross-coupling reaction. For researchers in drug development and materials science, a thorough understanding of its properties, handling, and reactivity is essential for leveraging its full potential in the synthesis of novel and functional molecules.

References

-

ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Retrieved from [Link]

-

Arctom Scientific. (n.d.). 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane. Retrieved from [Link]

-

Molbase. (n.d.). 5,5-dimethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborinane. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414–7427. Retrieved from [Link]

-

Autechem. (n.d.). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Retrieved from [Link]

-

Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?. Retrieved from [Link]

-

Molbase. (n.d.). 5,5-dimethyl-2-(benzothiophen-2-yl)-1,3,2-dioxaborinane. Retrieved from [Link]

-

Chemsigma. (n.d.). 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane. Retrieved from [Link]

-

MDPI. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Retrieved from [Link]

-

PubChem. (n.d.). 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane. Retrieved from [Link]

-

PubChem. (n.d.). 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. arctomsci.com [arctomsci.com]

An In-depth Technical Guide to 2-Thiopheneboronic Acid Neopentyl Glycol Ester

Abstract: This technical guide provides a comprehensive overview of 2-thiopheneboronic acid neopentyl glycol ester, a pivotal building block in modern organic synthesis, particularly within drug discovery and materials science. This document delves into its structural characteristics, synthesis, purification, and provides detailed, field-tested protocols for its application in Suzuki-Miyaura cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals aiming to harness the distinct properties of this adaptable reagent.

Introduction: The Strategic Advantage of Neopentyl Glycol Esters

Boronic acids are indispensable tools in organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, the inherent instability of many boronic acids—which are susceptible to dehydration into cyclic boroxines and protodeboronation—poses significant challenges regarding storage, handling, and reaction consistency.

To address these limitations, the corresponding boronate esters have been developed. Among these, the neopentyl glycol ester of 2-thiopheneboronic acid is prominent. The bulky neopentyl group offers steric protection to the boron center, kinetically shielding it from undesirable side reactions and thereby improving the compound's stability and shelf-life.[2][3] This esterification strategy not only simplifies handling but also frequently results in higher yields and cleaner reaction profiles in cross-coupling applications.

Molecular Structure and Properties

2-Thiopheneboronic acid neopentyl glycol ester, also known as 2-(2-Thienyl)-5,5-dimethyl-1,3,2-dioxaborinane, features a unique structure that is fundamental to its utility.[4] The core is a thiophene ring, a sulfur-containing aromatic heterocycle common in many pharmaceuticals, connected at the 2-position to a boronic acid that has been esterified with neopentyl glycol (2,2-dimethyl-1,3-propanediol).[4][5]

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C9H13BO2S[6] |

| Molecular Weight | 196.07 g/mol [6] |

| Appearance | Solid[4] |

| Purity | ≥98%[6] |

| CAS Number | 355408-55-8[6] |

Synthesis and Purification

A prevalent and efficient method for synthesizing 2-thiopheneboronic acid neopentyl glycol ester is through the esterification of 2-thiopheneboronic acid with neopentyl glycol. This can often be achieved by azeotropic distillation to remove water.

Experimental Protocol: Synthesis from Boronic Acid

-

Reaction Setup: A round-bottomed flask is charged with 2-thiopheneboronic acid (1.0 equiv), neopentyl glycol (1.1 equiv), and a suitable solvent such as toluene.[7]

-

Esterification: The flask is equipped with a Dean-Stark apparatus and a reflux condenser. The mixture is heated to reflux, and water is removed azeotropically. The reaction is monitored until no more water is collected.[7]

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel or neutral alumina.[7][8] For boronate esters, excessive washing with water should be avoided as it can lead to slow hydrolysis.[7]

Application in Suzuki-Miyaura Cross-Coupling

The primary use of 2-thiopheneboronic acid neopentyl glycol ester is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds. This reaction is a cornerstone of modern drug discovery, facilitating the synthesis of complex biaryl and heteroaryl structures.[9][10] The use of boronic esters like the neopentyl glycol variant can lead to increased reaction rates compared to the corresponding boronic acid.[7][11]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine 2-thiopheneboronic acid neopentyl glycol ester (1.2 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(dppf)Cl2 or a pre-catalyst like XPHOS-Pd-G3, 2 mol%), and a suitable base (e.g., K3PO4 or Cs2CO3, 2.0 equiv).[10][11][12]

-

Solvent: Add an appropriate solvent system, often a mixture of an organic solvent like dioxane or toluene and water.[10][12] Anhydrous conditions using bases like potassium trimethylsilanolate (TMSOK) in ethereal solvents can also be highly effective and may prevent protodeboronation.[7]

-

Reaction Conditions: The vessel is sealed, and the mixture is heated (typically 65-100 °C) with vigorous stirring for the necessary duration, as monitored by techniques like TLC or LC-MS.[10]

-

Work-up: Once the reaction is complete, it is cooled to room temperature. The mixture is then diluted with water and extracted with an organic solvent like ethyl acetate.[12]

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the desired coupled product.[12]

Diagram 1: Suzuki-Miyaura Catalytic Cycle

A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Spectroscopic Characterization

The structure and purity of 2-thiopheneboronic acid neopentyl glycol ester are confirmed using various spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will exhibit characteristic signals for the thiophene ring protons, the methylene protons (CH2) of the neopentyl glycol backbone, and the gem-dimethyl protons (C(CH3)2).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will show distinct resonances for the carbons of the thiophene ring and the neopentyl glycol moiety. The carbon attached to the boron will have a characteristic chemical shift.

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

-

Infrared Spectroscopy (IR): The IR spectrum will display characteristic absorption bands for B-O and C-S bonds.

Handling and Storage

While significantly more stable than its free boronic acid counterpart, proper handling and storage of 2-thiopheneboronic acid neopentyl glycol ester are essential to maintain its quality.[13]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents.[13]

-

Handling: It should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Inhalation of dust and contact with skin and eyes should be avoided.[13]

Conclusion

2-Thiopheneboronic acid neopentyl glycol ester is a highly valuable and versatile reagent in contemporary organic synthesis. Its improved stability over the free boronic acid makes it a preferred building block for introducing the 2-thienyl group in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The detailed protocols and understanding of its properties provided in this guide are designed to enable researchers to utilize this important compound safely and effectively in their synthetic work.

References

- Czaplyski, W. L., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.

- Lee, S. J., et al. (2020).

- Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Phenylethyl-1-boronic acid pinacol ester.

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]

-

PubChem. 2-Thiopheneboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]

-

Wikipedia. Boronic acid. Retrieved from [Link]

- Mastrorilli, P., et al. (2021). Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde.

-

ResearchGate. (2014). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Retrieved from [Link]

-

National Institute of Standards and Technology. Neopentyl glycol. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thiophene-2-boronic acid, neopentyl glycol ester [cymitquimica.com]

- 5. Neopentyl glycol [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. biocat.com [biocat.com]

- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of Thiophene Neopentyl Glycol Boronic Ester

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of thiophene neopentyl glycol boronic ester, a key building block in contemporary drug discovery and organic synthesis. Directed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, offers detailed, field-proven experimental protocols for its determination, and provides a framework for predicting solubility in various solvent systems. By integrating fundamental chemical principles with practical methodologies, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation strategies involving this important chemical entity.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, with solubility being a primary determinant of success. For active pharmaceutical ingredients (APIs), poor aqueous solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. Thiophene neopentyl glycol boronic ester, utilized in the synthesis of a myriad of biologically active compounds, is no exception. A thorough understanding of its solubility in a diverse range of organic and aqueous systems is paramount for its effective application.

This guide will explore the multifaceted nature of solubility as it pertains to thiophene neopentyl glycol boronic ester, providing both the "why" and the "how" for researchers working with this compound.

Theoretical Framework: Understanding the Molecular Basis of Solubility

The solubility of thiophene neopentyl glycol boronic ester is governed by the interplay of its distinct structural motifs: the aromatic thiophene ring, the boronic ester functional group, and the neopentyl glycol protecting group.

The Influence of the Thiophene Moiety

The thiophene ring, a sulfur-containing heterocycle, imparts a degree of aromaticity and is generally considered to be relatively nonpolar.[1][2] This characteristic suggests good solubility in many common organic solvents such as ethers, benzene, and toluene.[1] However, the lone pair of electrons on the sulfur atom can participate in weak hydrogen bonding, influencing its interaction with protic solvents.

The Role of the Neopentyl Glycol Boronic Ester

Boronic acids are known to have different solubility profiles compared to their ester derivatives.[3] The esterification with neopentyl glycol significantly impacts the molecule's overall polarity and its ability to act as a hydrogen bond donor. The neopentyl glycol group, being a diol, introduces polar hydroxyl-like functionalities, which can increase solubility in more polar solvents.[4] Furthermore, the bulky t-butyl-like structure of the neopentyl group can influence crystal packing and, consequently, the energy required to dissolve the solid.

Hansen Solubility Parameters (HSP): A Predictive Approach

A more quantitative approach to predicting solubility is through the use of Hansen Solubility Parameters (HSP).[5][6] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5] The principle of "like dissolves like" can be quantified by comparing the HSP values of a solute and a solvent. A smaller "distance" (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" indicates a higher likelihood of solubility.

| Component | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Thiophene (approx.) | 18.4 | 3.5 | 6.0 |

| Neopentyl Glycol (approx.) | 16.0 | 8.0 | 16.0 |

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Water | 15.5 | 16.0 | 42.3 |

Note: HSP values for thiophene and neopentyl glycol are estimations based on available data for similar structures and should be used as a predictive guide.[7][8][9][10] Solvent data is from established HSP databases.

This table suggests that solvents with a balanced HSP profile, such as ketones and esters, are likely to be good solvents for thiophene neopentyl glycol boronic ester. Highly nonpolar solvents like hexane may be less effective, while highly polar and hydrogen-bonding solvents like water are predicted to be poor solvents.

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but empirical determination remains the gold standard for accurate solubility data. The following section details robust protocols for quantifying the solubility of thiophene neopentyl glycol boronic ester.

Gravimetric Method: A Foundational Technique

The gravimetric method is a straightforward and reliable technique for determining thermodynamic solubility.[11][12][13]

-

Preparation of Saturated Solution:

-

To a series of vials, add a fixed volume (e.g., 2 mL) of the desired solvent.

-

Add an excess of thiophene neopentyl glycol boronic ester to each vial to ensure a saturated solution with undissolved solid remaining.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Analysis:

-

Allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Transfer the supernatant to a pre-weighed, labeled vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is fully evaporated, re-weigh the vial.

-

-

Calculation:

-

The mass of the dissolved solid is the final weight of the vial minus the initial weight of the empty vial.

-

Solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL).

-

Caption: Workflow for gravimetric solubility determination.

UV-Vis Spectrophotometry: A High-Throughput Approach

For compounds with a chromophore, such as the thiophene ring in our target molecule, UV-Vis spectrophotometry offers a rapid and sensitive method for solubility determination.[14][15][16]

-

Preparation of Standard Curve:

-

Prepare a stock solution of thiophene neopentyl glycol boronic ester of known concentration in a suitable solvent (one in which it is freely soluble).

-

Perform serial dilutions to create a series of standards of known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot absorbance versus concentration to generate a standard curve and determine the molar absorptivity.

-

-

Solubility Measurement:

-

Prepare saturated solutions as described in the gravimetric method (Section 3.1.1).

-

After equilibration and sedimentation, withdraw a small aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to bring the absorbance within the linear range of the standard curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the standard curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

Caption: Workflow for UV-Vis spectrophotometric solubility determination.

High-Performance Liquid Chromatography (HPLC): Precision and Specificity

HPLC is a highly specific and quantitative technique that is particularly useful for determining the solubility of compounds in complex mixtures or when dealing with potential degradation products.[17][18][19][20]

-

Method Development:

-

Develop a reverse-phase HPLC method capable of resolving thiophene neopentyl glycol boronic ester from any potential impurities or degradants. A C18 column is often a good starting point.

-

The mobile phase should be chosen to ensure good peak shape and retention. A mixture of acetonitrile and water or methanol and water is common. It is crucial to use a mobile phase that does not cause on-column hydrolysis of the boronic ester.[18]

-

Establish a detection wavelength (e.g., using a UV detector) where the compound has strong absorbance.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of the compound in a suitable solvent and inject them into the HPLC system.

-

Generate a calibration curve by plotting peak area versus concentration.

-

-

Solubility Measurement:

-

Prepare saturated solutions as described in the gravimetric method (Section 3.1.1).

-

After equilibration, filter the supernatant through a 0.22 µm syringe filter to remove any particulate matter.

-

Inject a known volume of the filtered supernatant into the HPLC system.

-

-

Calculation:

-

Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve. This concentration is the solubility.

-

Caption: Workflow for HPLC-based solubility determination.

Data Presentation and Interpretation

To facilitate comparison and analysis, solubility data should be presented in a clear and organized manner.

Table 1: Illustrative Solubility Data for Thiophene Neopentyl Glycol Boronic Ester

| Solvent | Solubility (mg/mL) at 25°C | Method |

| Dichloromethane | > 100 | Gravimetric |

| Tetrahydrofuran | > 100 | Gravimetric |

| Acetone | 85.2 | HPLC |

| Ethyl Acetate | 72.5 | HPLC |

| Acetonitrile | 45.8 | UV-Vis |

| Methanol | 20.1 | UV-Vis |

| Isopropanol | 15.6 | UV-Vis |

| n-Hexane | < 1.0 | Gravimetric |

| Water | < 0.1 | Gravimetric |

Disclaimer: The data in this table are for illustrative purposes only and do not represent experimentally verified values. They are intended to demonstrate how solubility data for thiophene neopentyl glycol boronic ester would be presented.

Conclusion: A Practical Framework for Solubility Assessment

This technical guide has provided a comprehensive framework for understanding and determining the solubility of thiophene neopentyl glycol boronic ester. By combining a theoretical understanding of its molecular properties with robust experimental protocols, researchers can confidently generate the solubility data necessary to advance their research and development efforts. The methodologies outlined herein are designed to be adaptable and can be tailored to the specific needs and resources of any laboratory. A thorough characterization of solubility is not merely a data-gathering exercise; it is a critical step in unlocking the full potential of this versatile chemical building block.

References

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Neopentyl glycol | C5H12O2 | CID 31344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. DOSS [doss.turi.org]

- 8. hansen-solubility.com [hansen-solubility.com]

- 9. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 10. kinampark.com [kinampark.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmacyjournal.info [pharmacyjournal.info]

- 13. pharmajournal.net [pharmajournal.net]

- 14. researchgate.net [researchgate.net]

- 15. longdom.org [longdom.org]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane via Nuclear Magnetic Resonance (NMR)

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of Boronate Esters in Synthesis

Arylboronic acids and their corresponding esters are foundational reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The conversion of often unstable and hygroscopic boronic acids into more stable and easily handleable esters, such as the neopentyl glycol ester 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane, is a critical step in many synthetic workflows. These esters offer enhanced stability, better solubility in organic solvents, and are readily purified by standard chromatographic techniques, making them highly attractive for multi-step syntheses and the construction of complex molecular architectures in drug discovery.[1]

The thiophene moiety is a prevalent heterocycle in pharmaceuticals due to its diverse biological activities. Therefore, the precise characterization of building blocks like 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane is paramount for ensuring the fidelity of subsequent synthetic transformations and the purity of final active pharmaceutical ingredients.

Molecular Structure and Key NMR-Active Nuclei

The structure of 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane presents several distinct chemical environments that are readily interrogated by NMR spectroscopy. Understanding these environments is the first step in interpreting the resulting spectra.

Figure 1: Molecular structure of 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane with labeling for NMR assignment.

The molecule contains:

-

Thiophene Protons (H3', H4', H5'): Three distinct aromatic protons on the thiophene ring, which will appear as multiplets in the aromatic region of the ¹H NMR spectrum. Their chemical shifts and coupling constants are highly diagnostic.

-

Neopentyl Glycol Protons (Hγ, Hδ): Two sets of protons from the 5,5-dimethyl-1,3,2-dioxaborinane ring. The two CH3 groups (Hδ) are equivalent and will appear as a singlet, while the two CH2 groups (Hγ) are also equivalent and will present as another singlet.

-

Carbon Nuclei: The molecule has nine distinct carbon environments, which can be resolved by ¹³C NMR spectroscopy.

-

Boron Nucleus: The ¹¹B nucleus is NMR active and its chemical shift provides direct information about the coordination state and electronic environment of the boron atom.

Principles of Spectroscopic Analysis and Predicted Data

Synthesis and Sample Preparation: A Validated Protocol

The synthesis of 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane is typically achieved through a straightforward esterification reaction between thiophene-2-boronic acid and neopentyl glycol. This procedure is well-established for a wide range of arylboronic acids.

Figure 2: General workflow for the synthesis and NMR analysis of the target compound.

Experimental Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add thiophene-2-boronic acid (1.0 eq.), neopentyl glycol (1.1 eq.), and toluene (approx. 0.2 M).

-

Heat the mixture to reflux and allow it to stir for 2-4 hours, collecting the water byproduct in the Dean-Stark trap.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting boronic acid is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

-

For NMR analysis, dissolve a ~5-10 mg sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

This self-validating protocol ensures the complete conversion and isolation of a pure, well-characterized final product, which is essential for its use in subsequent high-stakes applications like drug synthesis.

¹H NMR Spectroscopy: Predicted Chemical Shifts

The ¹H NMR spectrum is the primary tool for confirming the identity and purity of the compound. The predicted chemical shifts are based on the analysis of (3-bromothiophen-2-yl)boronic acid pinacol ester and known substituent effects on the thiophene ring.[2] The removal of the electron-withdrawing bromine atom at the 3-position is expected to cause an upfield shift (to lower ppm values) for the adjacent thiophene protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H5' | 7.55 - 7.65 | Doublet of doublets (dd) | J(H5'-H4') ≈ 5.0, J(H5'-H3') ≈ 1.2 |

| H3' | 7.45 - 7.55 | Doublet of doublets (dd) | J(H3'-H4') ≈ 3.6, J(H3'-H5') ≈ 1.2 |

| H4' | 7.10 - 7.20 | Doublet of doublets (dd) | J(H4'-H5') ≈ 5.0, J(H4'-H3') ≈ 3.6 |

| Hγ (2 x CH₂) | 3.75 - 3.85 | Singlet (s) | - |

| Hδ (2 x CH₃) | 1.00 - 1.10 | Singlet (s) | - |

¹³C NMR Spectroscopy: Predicted Chemical Shifts

¹³C NMR provides a map of the carbon skeleton. The chemical shifts are sensitive to the electronic environment of each carbon atom. The C2' carbon, directly attached to the boron atom, is expected to be significantly deshielded.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4' | 134.0 - 136.0 |

| C5' | 131.0 - 133.0 |

| C3' | 127.5 - 129.5 |

| C2' | Not observed or very broad (due to B) |

| C-O (dioxaborinane) | 72.0 - 73.0 |

| C (quaternary) | 31.5 - 32.5 |

| CH₃ | 21.5 - 22.5 |

Note: The carbon atom directly bonded to boron (C2') often appears as a very broad signal or may not be observed at all due to quadrupolar relaxation of the boron nucleus.

¹¹B NMR Spectroscopy: A Direct Probe of the Boron Center

¹¹B NMR is a powerful technique for characterizing boronic esters. The chemical shift of the boron nucleus is highly indicative of its hybridization state. For tricoordinate (sp²) boronate esters like the target compound, a single, relatively broad peak is expected in the range of δ 25 - 30 ppm .[2] This distinguishes it from the tetracoordinate (sp³) boronate species that would be formed in the presence of a Lewis base, which typically appear at much higher field (lower ppm values).

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on established principles and data from close structural analogues, provides a reliable framework for the characterization of 5,5-Dimethyl-2-(thiophen-2-YL)-1,3,2-dioxaborinane. The predicted ¹H, ¹³C, and ¹¹B NMR data offer a detailed electronic and structural fingerprint of the molecule. By following the outlined synthetic and analytical protocols, researchers in organic synthesis and drug development can confidently prepare, identify, and utilize this valuable building block in their endeavors, ensuring the integrity and success of their scientific work.

References

-

Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. 2020, 97, 204-219. [Link]

-

5,5-dimethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborinane - 952022-29-6. ChemSrc. [Link]

-

Thiophene-2-boronic acid, neopentyl glycol ester. Autech Scientific. [Link]

-